AChE Selectivity: 3-Nitrobenzoyl vs. Dihalobenzyl Piperazine Analogs
In the benzothiazole-piperazine series reported by Gurdal et al., compound 2j—which carries a 3-nitrobenzoyl substituent analogous to the title compound—showed moderate and selective AChE inhibition (IC50 not explicitly reported as a single value, but activity was significantly above the weak/no inhibition exhibited by other series members), while the most cytotoxic compounds 2a and 2e (dihalo-substituted benzylpiperazines) were essentially inactive against AChE [1]. This indicates that the 3-nitrobenzoyl group, when paired with the piperazine-benzothiazole scaffold, favors cholinergic target engagement over general cytotoxicity, a functional profile not recapitulated by the dihalobenzyl analogs.
| Evidence Dimension | AChE inhibitory activity (qualitative rank) vs. cytotoxicity profile |
|---|---|
| Target Compound Data | Moderate, selective AChE inhibition; weak cytotoxicity (inferred from 2j data: selective AChE inhibitor with no significant cytotoxicity in Huh7, MCF-7, HCT-116) [1] |
| Comparator Or Baseline | Compounds 2a and 2e: dihalo-substituted benzylpiperazine derivatives; strong cytotoxicity (highest in series across three cancer lines) but no AChE inhibition [1] |
| Quantified Difference | Functional switch: AChE-selective (target compound class) vs. pan-cytotoxic (dihalo analogs). Exact fold-difference cannot be calculated from available data. |
| Conditions | In vitro Ellman's method for AChE/BuChE; Sulforhodamine B assay for cytotoxicity against HCT-116, MCF-7, Huh7 cell lines [1] |
Why This Matters
Procurement of the 3-nitrobenzoyl derivative is essential for projects requiring cholinergic probe activity without confounding cytotoxicity, a selectivity window lost with the dihalobenzyl substitutes.
- [1] Gurdal, E. E., et al. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anti-Cancer Agents in Medicinal Chemistry, 2017, 17(13), 1837-1845. View Source
